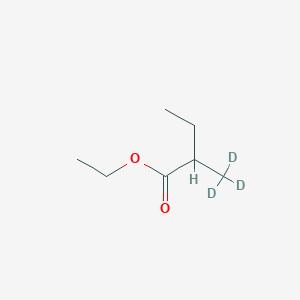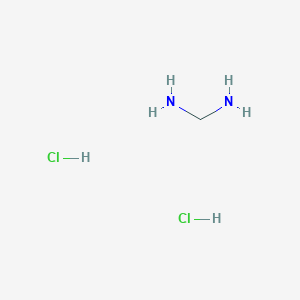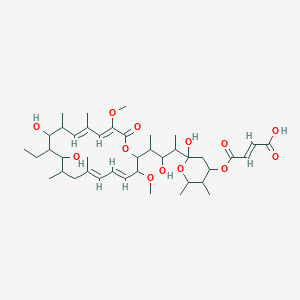
Ethyl 2-(trideuteriomethyl)butanoate
Overview
Description
Ethyl 2-(trideuteriomethyl)butanoate is a deuterated ester compound with the molecular formula C7H14O2. It is a labeled analogue of ethyl 2-methylbutyrate, which is commonly used in various scientific research applications. The presence of deuterium atoms in the compound makes it particularly useful in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(trideuteriomethyl)butanoate can be synthesized through the esterification of 2-(trideuteriomethyl)butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:
2-(trideuteriomethyl)butanoic acid+ethanolH2SO4Ethyl 2-(trideuteriomethyl)butanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trideuteriomethyl)butanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-(trideuteriomethyl)butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: 2-(trideuteriomethyl)butanoic acid and ethanol.
Reduction: 2-(trideuteriomethyl)butanol.
Transesterification: A different ester and ethanol.
Scientific Research Applications
Ethyl 2-(trideuteriomethyl)butanoate is used in various scientific research applications, including:
Isotopic Labeling: The deuterium atoms in the compound make it useful for tracing and studying metabolic pathways.
NMR Spectroscopy: The compound can be used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Pharmaceutical Research: The compound can be used to study the pharmacokinetics and metabolism of drugs.
Mechanism of Action
The mechanism of action of ethyl 2-(trideuteriomethyl)butanoate involves its interaction with various molecular targets and pathways. In isotopic labeling studies, the deuterium atoms in the compound serve as tracers, allowing researchers to track the movement and transformation of the compound within biological systems. The deuterium atoms do not significantly alter the chemical properties of the compound, making it an ideal tracer.
Comparison with Similar Compounds
Ethyl 2-(trideuteriomethyl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-methylbutanoate: The non-deuterated analogue, which is commonly used as a flavoring agent.
Methyl butanoate: Another ester with a similar structure but different alkyl groups.
Ethyl acetate: A simpler ester with a similar ester functional group.
The uniqueness of this compound lies in the presence of deuterium atoms, which make it particularly useful for isotopic labeling and tracing studies.
Properties
IUPAC Name |
ethyl 2-(trideuteriomethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBXQFHJMCTLF-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















